![molecular formula C19H25N5O2S B2523287 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine CAS No. 1219903-38-4](/img/structure/B2523287.png)
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
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Description
The compound "3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine" is a structurally novel molecule that has been identified as a potential therapeutic agent. It is part of a broader class of compounds that have been synthesized and evaluated for various biological activities, including anti-tubercular, antimicrobial, and muscarinic antagonist properties. The compound features a pyridazine core substituted with piperazin-1-yl and pyrrolidin-1-yl groups, which are further modified with benzylsulfonyl and other functional groups to enhance activity and selectivity .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the use of palladium catalysis and electrophilic substitution reactions. For instance, the synthesis of a related fluorophenyl piperazine derivative was achieved through a four-step synthetic approach, which included the introduction of a trimethylstannyl leaving group via palladium catalysis . Although the specific synthesis of "3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine" is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as IR, NMR, and mass spectrometry. Single crystals were developed for some derivatives to further study their structure . These techniques are crucial for confirming the identity and purity of the synthesized compounds and for understanding their molecular interactions, which can be studied through docking studies to predict their biological activity .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the piperazine and pyrrolidinyl groups, as well as the benzylsulfonyl moiety. These functional groups can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The reactivity can also be tailored to generate a diverse array of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and functional groups can affect properties like solubility, stability, and bioavailability. For example, the optimization of benzoylpiperidine-based inhibitors resulted in compounds with good oral bioavailability and desirable pharmacokinetic profiles . The cytotoxicity and antimicrobial activity of these compounds are also important properties that have been evaluated, with some compounds showing significant activity against various microbial strains and low toxicity to human cells .
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of sulfonamide and amide derivatives, including structures similar to 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, has been a topic of research due to their potential antimicrobial, antifungal, and antimalarial activities. For instance, compounds containing piperazine rings and imidazo[1,2-b]pyridazine moieties were synthesized and demonstrated in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Additionally, sulfones analogous to bis-(4-aminophenyl)sulfone with heterocyclic nuclei substituted with various groups were synthesized, showing good antitubercular activity in vitro (Desideri et al., 1980).
Supramolecular Complexes
Research on supramolecular complexes involving sulfadiazine and pyridines, which are chemically related to 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, has revealed their ability to form co-crystals and salts through hydrogen-bond motifs. These studies not only provide insight into the structural versatility of sulfadiazine derivatives but also their potential for designing new pharmaceutical compounds (Elacqua et al., 2013).
Anticancer and Antimicrobial Potentials
Derivatives of piperazine and pyridazine have been investigated for their biological activities. For example, aromatic sulfonamide derivatives have shown potential as anti-inflammatory and analgesic agents, indicating a broad spectrum of biological activities for piperazine-based compounds (Abbas et al., 2016). Similarly, compounds based on the pyridazine nucleus were synthesized for their antimicrobial activities, further highlighting the versatility of pyridazine derivatives in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).
Molecular Docking Studies
The relevance of molecular docking studies in the context of piperazine and pyridazine derivatives, similar to 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, cannot be overstated. Such studies help in understanding the binding affinities and interaction patterns of these compounds with biological targets, thereby aiding in the rational design of drugs with improved efficacy and selectivity (Abbas et al., 2016).
properties
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-27(26,16-17-6-2-1-3-7-17)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-4-5-11-22/h1-3,6-9H,4-5,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHZQWXBZKQKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine |
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